RH 237 Voltage-Sensitive Dye: An In-depth Technical Guide
RH 237 Voltage-Sensitive Dye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 237 is a fast-response, lipophilic, cationic styryl dye widely utilized in neuroscience and cardiology research to optically monitor changes in membrane potential.[1][2][3][4][5] Its rapid response time and sensitivity to electrical potential make it an invaluable tool for imaging dynamic processes such as action potentials, synaptic activity, and ion channel function in neurons and cardiomyocytes.[1][4][6] This technical guide provides a comprehensive overview of RH 237, including its core properties, mechanism of action, detailed experimental protocols, and key applications.
Core Properties and Mechanism of Action
RH 237, chemically known as N-(4-sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, belongs to the rhodamine class of compounds, known for their high brightness and photostability.[1][2][5] As a potentiometric probe, its fluorescence intensity and spectral properties change in response to shifts in the transmembrane voltage.[7][8]
The mechanism of voltage sensitivity for styryl dyes like RH 237 is attributed to an electrochromic effect. The dye molecule inserts into the outer leaflet of the cell membrane. A change in the membrane potential alters the electronic environment around the dye's chromophore, leading to a rapid shift in its electronic structure and consequently, a change in its fluorescence emission. This process is extremely fast, allowing for the detection of transient electrical events in the millisecond range.
Quantitative Data
The optical properties of RH 237 are highly dependent on its environment. The following tables summarize the key quantitative data for this dye.
Table 1: Spectral Properties of RH 237
| Solvent/Environment | Excitation Maximum (λex) | Emission Maximum (λem) |
| Methanol | 528 nm[3][9][10][11] | 782 nm[3][9][10][11] |
| Methanol | 550 nm[2][5][12] | 786 nm[2][5][12] |
| Ethanol | 532 nm[1] | 777 nm[1] |
| Cell Membranes | ~510 nm (blue-shifted by ~20 nm)[1][2][3][9][11] | ~702 nm (blue-shifted by ~80 nm)[1][2][3][9][11] |
| In Tyrode's Solution (for cardiac mapping) | 528 nm[13] | 715 nm[13] |
Table 2: Physicochemical Properties of RH 237
| Property | Value |
| Molecular Formula | C₂₉H₄₀N₂O₃S[3][9] |
| Molecular Weight | 496.71 g/mol [3][9] |
| Solubility | Soluble in DMSO and Ethanol[1][3][9][10] |
| Storage | Store at -20°C, protected from light[3][9][10][11] |
Experimental Protocols
Protocol 1: Staining Neurons in Culture with RH 237
This protocol is adapted for visualizing changes in the electrical activity of cultured neurons.
Materials:
-
RH 237 dye
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
CO₂-insensitive media (e.g., Hibernate-E) or desired imaging buffer
-
Cultured neurons on coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of RH 237 by dissolving 5 mg in 10 ml of DMSO or EtOH.[2] Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a CO₂-insensitive medium or your chosen imaging buffer.[4] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
-
Staining: Remove the culture medium from the neurons and replace it with the RH 237 working solution.
-
Incubation: Incubate the cells for 5-10 minutes at room temperature, protected from light.[2]
-
Washing: After incubation, thoroughly wash the cultures for 30 minutes with a fresh CO₂-insensitive medium to remove excess dye and reduce background fluorescence.[2] It is crucial to remove all traces of the original culture medium.[2]
-
Imaging: Mount the coverslip onto an imaging chamber and proceed with epifluorescence microscopy.
-
Image Acquisition: For rapid events, use a high-speed camera and minimize light exposure to reduce phototoxicity. Adjust camera binning to enhance sensitivity if necessary.[2] Imaging can be performed over 10 to 20-minute periods.[2]
Protocol 2: Optical Mapping of Action Potentials in Langendorff-Perfused Hearts
This protocol describes the application of RH 237 for mapping electrical activity in an ex vivo heart preparation.
Materials:
-
Langendorff perfusion system
-
Tyrode's solution
-
RH 237 dye
-
DMSO
-
Optical mapping system with appropriate excitation light source, filters, and a high-speed camera or photodiode array.
Procedure:
-
Heart Preparation: Cannulate the aorta of the isolated heart and initiate Langendorff perfusion with oxygenated Tyrode's solution at a constant pressure or flow rate.[14]
-
Dye Preparation: Prepare a stock solution of RH 237 at 1 mg/mL in DMSO.[14]
-
Dye Loading: Inject a bolus of the RH 237 stock solution (e.g., 30 µL) into the coronary perfusate.[14] The dye will be distributed throughout the heart via the coronary circulation.
-
Washing: Allow the dye to circulate and stain the heart tissue. The unbound dye will be washed out by the continuous perfusion.
-
Optical Mapping Setup:
-
Immobilize the heart to minimize motion artifacts.[14]
-
Excite the heart tissue using a filtered light source (e.g., 530 ± 30 nm).[14]
-
Collect the emitted fluorescence using a high-speed CMOS camera or photodiode array.[14]
-
Use a long-pass filter to isolate the RH 237 emission (e.g., >610 nm or >715 nm).[10][14]
-
-
Data Acquisition: Record the fluorescence changes at a high sampling rate (e.g., 2-4 kHz) to capture the rapid dynamics of the action potential.[10][14]
Protocol 3: Simultaneous Imaging of Membrane Potential and Intracellular Calcium
RH 237 is frequently used in combination with calcium indicators like Rhod-2 AM for simultaneous optical mapping.
Materials:
-
Same as Protocol 2, with the addition of Rhod-2 AM and Pluronic F-127.
Procedure:
-
Heart Preparation and RH 237 Staining: Follow steps 1-3 of Protocol 2.
-
Calcium Indicator Preparation: Prepare a stock solution of Rhod-2 AM (1 mg/mL in DMSO).[12] Mix the Rhod-2 AM stock solution 1:1 with a 20% solution of Pluronic F-127 in DMSO.[12]
-
Calcium Indicator Loading: Dilute the Rhod-2 AM/Pluronic mixture in Tyrode's solution and slowly inject it into the coronary perfusate over 5-10 minutes.[12]
-
Incubation: Allow 5-10 minutes for the dyes to load into the cells.[12]
-
Dual-Wavelength Imaging Setup:
-
Use a single excitation wavelength suitable for both dyes (e.g., 530 ± 30 nm).[14]
-
Use a dichroic mirror to split the emitted fluorescence into two paths (e.g., split at 600 nm).[14]
-
Use separate bandpass filters for each detector to isolate the Rhod-2 emission (e.g., 570-595 nm) and the RH 237 emission (e.g., 610-750 nm).[14]
-
Record the signals from both detectors simultaneously using two synchronized cameras or a dual-camera setup.[14]
-
Visualizations
Caption: General experimental workflow for using RH 237.
Caption: Electrochromic mechanism of RH 237.
Caption: Optical path for dual imaging with RH 237 and Rhod-2.
Conclusion
RH 237 is a powerful and versatile tool for the optical measurement of membrane potential in excitable cells. Its fast response kinetics and favorable spectral properties make it well-suited for a variety of applications, from fundamental neuroscience research to drug screening in cardiac models. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage RH 237 to gain critical insights into the electrophysiological behavior of their model systems.
References
- 1. static.igem.org [static.igem.org]
- 2. static.igem.org [static.igem.org]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. RH 237, 83668-91-1 | BroadPharm [broadpharm.com]
- 6. RH 237 [N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt] | AAT Bioquest [aatbio.com]
- 7. RH237 - Creative Biolabs [neuros.creative-biolabs.com]
- 8. biotium.com [biotium.com]
- 9. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous maps of optical action potentials and calcium transients in guinea-pig hearts: mechanisms underlying concordant alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RH237 - Biotium [bioscience.co.uk]
- 12. protocol.everlab.net [protocol.everlab.net]
- 13. mdpi.com [mdpi.com]
- 14. Dual Optical Mapping of Action Potentials and Calcium Transients in the Mouse Heart during Optogenetic Stim... [protocols.io]
